molecular formula C13H16O4 B1327851 Ethyl 2-(1,3-dioxolan-2-ylmethyl)benzoate CAS No. 898776-74-4

Ethyl 2-(1,3-dioxolan-2-ylmethyl)benzoate

Cat. No.: B1327851
CAS No.: 898776-74-4
M. Wt: 236.26 g/mol
InChI Key: FZZNNVUUEWJYHV-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-dioxolan-2-ylmethyl)benzoate is an organic compound with the molecular formula C13H16O4 It is a benzoate ester derivative that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1,3-dioxolan-2-ylmethyl)benzoate typically involves the esterification of benzoic acid derivatives with ethyl alcohol in the presence of an acid catalyst. One common method includes the reaction of 2-(1,3-dioxolan-2-ylmethyl)benzoic acid with ethanol under acidic conditions to form the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,3-dioxolan-2-ylmethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 2-(1,3-dioxolan-2-ylmethyl)benzoate has diverse applications in scientific research:

    Chemistry: It is used as a synthetic intermediate in the preparation of more complex molecules.

    Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the development of novel materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 2-(1,3-dioxolan-2-ylmethyl)benzoate involves its interaction with specific molecular targets and pathways. The dioxolane ring and ester group can participate in various biochemical reactions, influencing cellular processes and enzyme activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-(1,3-dioxolan-2-ylmethyl)benzoate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 2-(1,3-dioxolan-2-ylmethyl)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.

These compounds share structural similarities but may exhibit different chemical properties and applications due to variations in their functional groups.

Properties

IUPAC Name

ethyl 2-(1,3-dioxolan-2-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-2-15-13(14)11-6-4-3-5-10(11)9-12-16-7-8-17-12/h3-6,12H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZNNVUUEWJYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645689
Record name Ethyl 2-[(1,3-dioxolan-2-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-74-4
Record name Ethyl 2-(1,3-dioxolan-2-ylmethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(1,3-dioxolan-2-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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